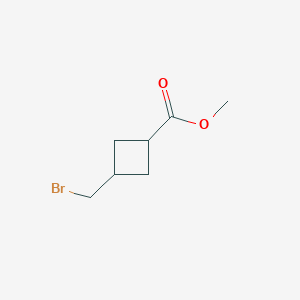![molecular formula C12H15NO B1601837 2H-Espiro[benzofurano-3,4'-piperidina] CAS No. 171-77-7](/img/structure/B1601837.png)
2H-Espiro[benzofurano-3,4'-piperidina]
Descripción general
Descripción
2H-Spiro[benzofuran-3,4’-piperidine] is a chemical compound with the molecular formula C12H15NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2H-Spiro[benzofuran-3,4’-piperidine] consists of a benzofuran ring fused with a piperidine ring . The molecular weight of this compound is 189.25 .Physical And Chemical Properties Analysis
2H-Spiro[benzofuran-3,4’-piperidine] is a powder that should be stored in a cool, dry place in a tightly closed container . It has a molecular weight of 189.25 .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina Farmacológicamente Activos
Los derivados de piperidina son fundamentales en la industria farmacéutica, con aplicaciones que abarcan más de veinte clases de fármacos. El compuesto 2H-Espiro[benzofurano-3,4'-piperidina] sirve como intermediario clave en la síntesis de diversos derivados de piperidina, incluyendo piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas. Estos derivados se exploran por su potencial como agentes farmacológicamente activos .
Modelado Molecular y Simulación
Los estudios in silico utilizan 2H-Espiro[benzofurano-3,4'-piperidina] para el modelado molecular y la simulación. Programas como Amber y GROMACS utilizan este compuesto para producir simulaciones que ayudan a comprender las interacciones fármaco-receptor .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2H-Spiro[benzofuran-3,4’-piperidine] plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with human mast cell tryptase, a serine protease involved in allergic and inflammatory responses . The interaction between 2H-Spiro[benzofuran-3,4’-piperidine] and tryptase is characterized by its potent inhibitory effect, which can modulate the enzyme’s activity and influence related biochemical pathways .
Cellular Effects
The effects of 2H-Spiro[benzofuran-3,4’-piperidine] on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tryptase can lead to the modulation of inflammatory responses in various cell types, including mast cells and immune cells . Additionally, 2H-Spiro[benzofuran-3,4’-piperidine] can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2H-Spiro[benzofuran-3,4’-piperidine] exerts its effects through specific binding interactions with biomolecules. Its inhibition of tryptase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-Spiro[benzofuran-3,4’-piperidine] have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2H-Spiro[benzofuran-3,4’-piperidine] remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of tryptase and prolonged modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of 2H-Spiro[benzofuran-3,4’-piperidine] vary with different dosages in animal models. At lower doses, the compound effectively inhibits tryptase activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues and organs . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
2H-Spiro[benzofuran-3,4’-piperidine] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of tryptase can influence the metabolism of substrates involved in inflammatory responses . Additionally, the compound may interact with other enzymes, affecting broader metabolic networks within cells .
Transport and Distribution
The transport and distribution of 2H-Spiro[benzofuran-3,4’-piperidine] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
2H-Spiro[benzofuran-3,4’-piperidine] exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Propiedades
IUPAC Name |
spiro[2H-1-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOQEWRIMCDLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569829 | |
| Record name | 2H-Spiro[1-benzofuran-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171-77-7 | |
| Record name | 2H-Spiro[1-benzofuran-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)











